4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a heterocyclic compound that features a thiazole ring and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the thiazole ring followed by the construction of the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(furan-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
- 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(pyridin-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Uniqueness
The uniqueness of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its specific combination of thiazole and pyrrole rings, which confer distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-9-10(2)21-15(17-9)13-12(19)8-18(14(13)16)6-5-11-4-3-7-20-11/h3-4,7,16,19H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQXJTPOPLNMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=CS3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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